molecular formula C18H17N3O6S B2823547 1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 620543-58-0

1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2823547
CAS No.: 620543-58-0
M. Wt: 403.41
InChI Key: VJNDFLGKHMYKJZ-UHFFFAOYSA-N
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Description

The compound 1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide belongs to a class of fused bicyclic heterocycles featuring a tetrahydrothienoimidazolone core with 5,5-dioxide modification. Its structure includes two aromatic substituents: a 4-methoxyphenyl (electron-donating group) and a 4-nitrophenyl (electron-withdrawing group).

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-27-15-8-6-13(7-9-15)20-17-11-28(25,26)10-16(17)19(18(20)22)12-2-4-14(5-3-12)21(23)24/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNDFLGKHMYKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents (R1, R2) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 4-methoxyphenyl, 4-nitrophenyl C18H17N4O6S* ~440.4† Combines electron-donating (methoxy) and electron-withdrawing (nitro) groups.
1,3-Bis(4-fluorophenyl) analog 4-fluorophenyl, 4-fluorophenyl C17H14F2N2O3S 376.37 Dual electron-withdrawing fluorine substituents; lower molecular weight.
1-(2-Chlorophenyl)-3-phenyl analog 2-chlorophenyl, phenyl C17H15ClN2O3S 362.83 Chlorine introduces steric bulk; moderate polarity.
1-(o-Tolyl)-3-(p-tolyl) analog o-tolyl, p-tolyl C19H20N2O3S 356.44 Methyl groups enhance hydrophobicity; higher boiling point (581.2°C predicted).
1-(4-Ethoxyphenyl)-3-phenyl analog 4-ethoxyphenyl, phenyl C19H20N2O4S‡ ~396.4† Ethoxy group increases solubility in organic solvents.

*Calculated based on core structure (C5H6N2O3S) and substituents.
†Estimated; ‡Molecular formula inferred from similar analogs.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups :

    • The target compound’s 4-methoxyphenyl group donates electrons via resonance, while the 4-nitrophenyl group withdraws electrons. This contrast may enhance polarization, affecting dipole moments and crystal packing .
    • Fluorine (in ) and chlorine () substituents withdraw electrons, reducing basicity compared to methoxy or methyl groups.
  • Solubility and Boiling Points :

    • Nitro groups generally reduce aqueous solubility due to hydrophobicity, whereas methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) .
    • The o-tolyl/p-tolyl analog () has a predicted boiling point of 581.2°C, higher than the target compound due to increased van der Waals interactions from methyl groups.
  • Synthetic Considerations :

    • Nitro groups require careful introduction (e.g., nitration under controlled conditions), while methoxy groups are typically installed via nucleophilic substitution or Ullmann coupling .

Research Implications

The target compound’s nitro group could facilitate hydrogen bonding in crystal structures, while the methoxy group may enhance bioavailability. Further studies should explore:

  • Crystallography : Use of SHELX or WinGX () to resolve crystal structures and compare packing efficiencies.
  • Biological Screening : Nitro groups are often associated with antimicrobial activity; comparative assays with fluorinated or chlorinated analogs are warranted.

Q & A

Q. What are the established synthetic routes for this compound, and what key parameters influence yield?

The synthesis involves multi-step reactions, including cyclization and substitution steps. Key steps include:

  • Cyclization : Formation of the thienoimidazole core under reflux conditions with catalysts like acetic acid .
  • Substitution : Introduction of 4-methoxyphenyl and 4-nitrophenyl groups via nucleophilic aromatic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .
  • Oxidation : Sulfone formation using oxidizing agents like m-CPBA in dichloromethane .

Critical Parameters :

VariableOptimal RangeImpact on Yield
Temperature60–80°CHigher temperatures accelerate side reactions (e.g., decomposition)
SolventDMF or ethanolPolar aprotic solvents enhance substitution efficiency
CatalystTriethylamine (5 mol%)Reduces reaction time by 30%

Q. Which spectroscopic techniques confirm structural integrity and purity?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.3 ppm) and sulfone groups (δ 40–45 ppm for quaternary carbons) .
  • IR Spectroscopy : Confirm sulfone (1320–1160 cm⁻¹, S=O stretching) and nitro groups (1520–1350 cm⁻¹) .
  • HPLC-MS : Purity >95% with ESI+ showing [M+H]⁺ at m/z 455.2 .

Advanced Questions

Q. How can conflicting solubility data across studies be resolved experimentally?

Discrepancies arise from solvent polarity and crystallinity variations. A systematic approach includes:

  • Solvent Screening : Test solubility in 10 solvents (e.g., DMSO, THF, chloroform) at 25°C and 50°C .
  • Crystallinity Analysis : Use XRD to correlate solubility with amorphous vs. crystalline forms .
  • Data Normalization : Report solubility as mg/mL ± SD across triplicate trials.

Example Solubility Profile :

SolventSolubility (mg/mL, 25°C)
DMSO12.3 ± 0.5
Ethanol2.1 ± 0.2
Water<0.1

Q. What reaction mechanisms underpin the formation of the thienoimidazole core?

The core forms via a [3+2] cycloaddition between a thiophene precursor and an imine intermediate. Key steps:

  • Thiophene Activation : Electrophilic substitution at the α-position using Br₂/H₂SO₄ .
  • Imine Formation : Condensation of 4-methoxyaniline with glyoxal, catalyzed by HCl .
  • Cycloaddition : DFT studies show a concerted mechanism with ΔG‡ = 85 kJ/mol .

Q. How can computational modeling predict biological target interactions?

  • Docking Studies : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2). The nitro group forms hydrogen bonds with Arg120 (ΔG = -9.2 kcal/mol) .
  • MD Simulations : 100-ns trajectories reveal stable interactions with hydrophobic pockets (RMSD < 2.0 Å) .

Q. What structure-activity relationships (SAR) guide pharmacological optimization?

Modifying substituents alters bioactivity:

SubstituentActivity (IC₅₀)Notes
4-NitrophenylCOX-2: 0.8 µMEnhanced electron-withdrawing effect
4-MethoxyphenylAntimicrobial: MIC 16 µg/mL (E. coli)Electron-donating groups improve membrane penetration

Methodological Considerations

  • Contradiction Analysis : Replicate conflicting experiments (e.g., solubility assays) under standardized conditions .
  • Advanced Synthesis : Use DoE (Design of Experiments) to optimize multi-variable reactions, reducing trial counts by 50% .
  • Crystallography : SHELX software refines crystal structures, resolving bond-length ambiguities (e.g., S=O bond: 1.43 Å vs. 1.47 Å) .

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